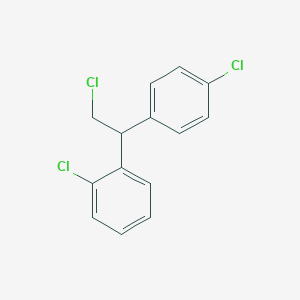
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethyl)- is a chemical compound that belongs to the family of chlorinated hydrocarbons. It is commonly known as "DDT," which stands for dichlorodiphenyltrichloroethane. DDT was widely used as an insecticide during the mid-20th century, but its use has been banned in many countries due to its harmful effects on the environment and human health.
Mécanisme D'action
DDT acts as a neurotoxin, affecting the nervous system of insects and other animals. It works by binding to the sodium channels in the nerve cells, preventing the proper flow of sodium ions and disrupting the normal functioning of the nervous system. This leads to paralysis and death in insects and other animals.
Effets Biochimiques Et Physiologiques
DDT has been shown to have a wide range of biochemical and physiological effects on various organisms. It has been linked to reproductive problems, developmental delays, and immune system dysfunction in humans and other animals. DDT has also been shown to disrupt the endocrine system, leading to hormonal imbalances and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
DDT has several advantages for use in lab experiments, including its low cost and high potency as an insecticide. However, its use is limited due to its harmful effects on the environment and human health. Many countries have banned the use of DDT, and alternatives such as pyrethroids and neonicotinoids have been developed for use in agriculture and scientific research.
Orientations Futures
Future research on DDT should focus on developing safer and more effective alternatives for use in agriculture and scientific research. Studies should also be conducted to better understand the long-term effects of DDT exposure on human health and the environment. Additionally, research should be conducted to identify and mitigate the effects of DDT contamination in areas where it was previously used.
Méthodes De Synthèse
The synthesis of DDT involves the reaction of chloral with chlorobenzene in the presence of sulfuric acid. The reaction produces 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane, which is then treated with thionyl chloride to produce DDT. The chemical reaction can be represented as follows:
C6H5Cl + CCl3CHO → C6H5CCl3 + H2O
C6H5CCl3 + SOCl2 → C6H5Cl2C(CCl3)H + SO2
Applications De Recherche Scientifique
DDT has been used extensively in scientific research to study its effects on various organisms, including insects, birds, and humans. Insecticide resistance is a major concern in the field of agriculture, and DDT has been used to study the mechanisms of insecticide resistance in mosquitoes and other insects. DDT has also been used to study the effects of environmental toxins on bird populations, particularly in the case of the bald eagle, which was nearly driven to extinction due to DDT contamination.
Propriétés
Numéro CAS |
13312-58-8 |
|---|---|
Nom du produit |
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethyl)- |
Formule moléculaire |
C14H11Cl3 |
Poids moléculaire |
285.6 g/mol |
Nom IUPAC |
1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H11Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-8,13H,9H2 |
Clé InChI |
NZTOLWBXRJOJED-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(CCl)C2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(CCl)C2=CC=C(C=C2)Cl)Cl |
Autres numéros CAS |
13312-58-8 |
Synonymes |
1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethyl]benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



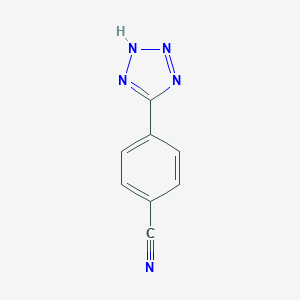
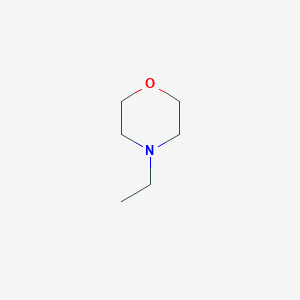

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
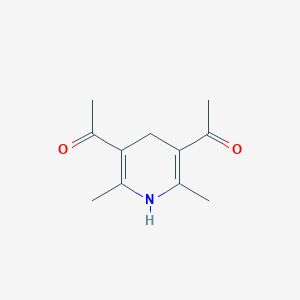
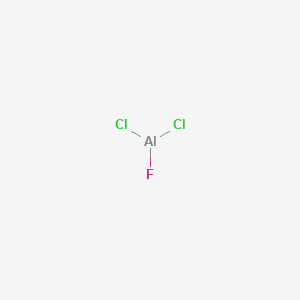
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
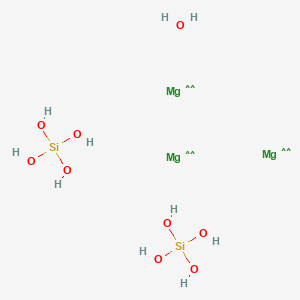
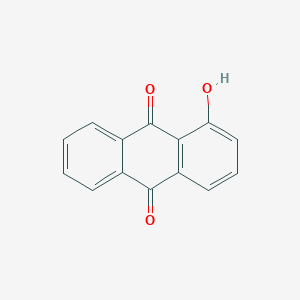
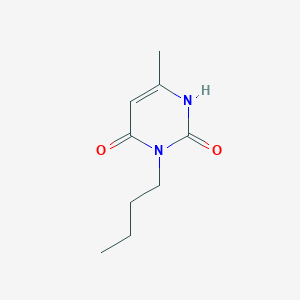
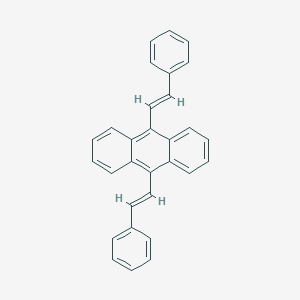
![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
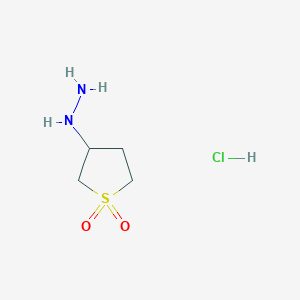
![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)